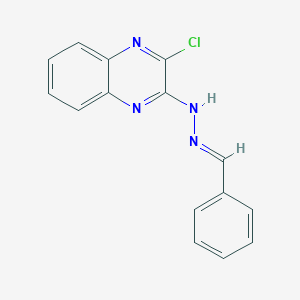
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, also known as CQ, is a chemical compound that has gained significant attention in scientific research. It is a derivative of quinoxaline, which is a heterocyclic compound containing nitrogen and carbon atoms. CQ has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. In
Wirkmechanismus
The mechanism of action of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone varies depending on the application. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which leads to the accumulation of damaged proteins and organelles and ultimately induces cell death. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the heme detoxification pathway, leading to the accumulation of toxic heme and ultimately killing the parasite. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death by inhibiting autophagy. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone kills the parasite by inhibiting the heme detoxification pathway. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone inhibits the aggregation of beta-amyloid, which is a protein that is associated with the disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been shown to have anti-inflammatory effects and to be a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it is relatively easy to synthesize and has a high yield. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied and its mechanism of action is well understood. However, one limitation of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. One area of research is the development of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone analogs that have improved potency and selectivity. Another area of research is the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in combination with other drugs for the treatment of cancer, malaria, and Alzheimer's disease. Finally, the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in other diseases and applications, such as infectious diseases and neurodegenerative diseases, is an area of active research.
Conclusion:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, or Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, is a chemical compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, inhibiting the heme detoxification pathway, and inhibiting the aggregation of beta-amyloid. There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, including the development of analogs with improved potency and selectivity and the study of its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone involves the reaction of 2-chloroquinoxaline with benzaldehyde hydrazone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. The yield of the synthesis is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which is a process that allows cells to recycle damaged or unwanted components. By inhibiting autophagy, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death in cancer cells.
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been studied as a potential treatment for malaria. It works by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately killing the parasite. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have potential as a therapeutic agent for Alzheimer's disease. It works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
Eigenschaften
Produktname |
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone |
|---|---|
Molekularformel |
C15H11ClN4 |
Molekulargewicht |
282.73 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-14-15(19-13-9-5-4-8-12(13)18-14)20-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |
InChI-Schlüssel |
KOJDYXJTBAGOFE-LICLKQGHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2Cl |
SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
